molecular formula C9H20ClN3O B2563947 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride CAS No. 2408964-42-9

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride

Cat. No.: B2563947
CAS No.: 2408964-42-9
M. Wt: 221.73
InChI Key: XIPNKGMBESVNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride is a synthetic organic compound. It is a derivative of urea, characterized by the presence of a pyrrolidine ring and methyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride is used in various scientific research fields, including:

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound is available for purchase for pharmaceutical testing , indicating its potential use in future research and development in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride typically involves the reaction of 1-methylpyrrolidine with dimethylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride is unique due to the combination of the pyrrolidine ring and urea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-10-9(13)12(3)7-8-4-5-11(2)6-8;/h8H,4-7H2,1-3H3,(H,10,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPNKGMBESVNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)CC1CCN(C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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